molecular formula C14H9F2N3S B14224138 N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 827580-64-3

N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B14224138
CAS No.: 827580-64-3
M. Wt: 289.31 g/mol
InChI Key: JVXRQUXWEVWAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a thiadiazole ring substituted with two 4-fluorophenyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate, which is then cyclized to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium acetate.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology and Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit cell proliferation. It is also being studied for its antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways involved in cell proliferation. The compound may bind to DNA or proteins, disrupting their normal function and leading to cell death. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • N,5-bis(4-fluorophenyl)-5-hydroxy-2-(4-hydroxybenzyl)pentanamide
  • N,N′-bis(3,5-bis(trifluoromethyl)phenyl)thiourea

Uniqueness: N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays.

Properties

CAS No.

827580-64-3

Molecular Formula

C14H9F2N3S

Molecular Weight

289.31 g/mol

IUPAC Name

N,5-bis(4-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H9F2N3S/c15-10-3-1-9(2-4-10)13-18-19-14(20-13)17-12-7-5-11(16)6-8-12/h1-8H,(H,17,19)

InChI Key

JVXRQUXWEVWAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC3=CC=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.